molecular formula C8H5BrClFO2 B2741382 Methyl 2-bromo-6-chloro-4-fluorobenzoate CAS No. 1695489-54-3; 1807003-26-4

Methyl 2-bromo-6-chloro-4-fluorobenzoate

Cat. No.: B2741382
CAS No.: 1695489-54-3; 1807003-26-4
M. Wt: 267.48
InChI Key: GIHVZUIAAPWCAX-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-chloro-4-fluorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br), chlorine (Cl), and fluorine (F) at positions 2, 6, and 4, respectively. Its molecular formula is C₈H₅BrClFO₂, with a molecular weight of approximately 267.5 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic systems are critical for developing bioactive molecules. The strategic placement of halogens on the aromatic ring enhances its utility in cross-coupling reactions and as a precursor for further functionalization .

Properties

IUPAC Name

methyl 2-bromo-6-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHVZUIAAPWCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Methyl 2-bromo-6-chloro-4-fluorobenzoate serves as a versatile intermediate in organic synthesis. Its halogen atoms facilitate nucleophilic substitution reactions, allowing for the construction of more complex molecules.

Key Reactions:

  • Nucleophilic aromatic substitution
  • Electrophilic aromatic substitution

Medicinal Chemistry

This compound is investigated for its potential as a building block in the development of pharmaceuticals. The unique combination of halogen substituents can enhance biological activity and selectivity towards specific targets.

Biological Activities:

  • Enzyme Inhibition : May inhibit enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains.
Biological ActivityMechanism of Action
Enzyme InhibitionAlters enzyme function through binding
AntimicrobialDisrupts cellular membranes or inhibits enzyme function

Material Science

This compound is utilized in the preparation of functional materials with specific properties, such as polymers and coatings. The incorporation of halogens can modify physical properties like solubility and thermal stability.

Anticancer Properties

Recent studies have focused on the anticancer potential of this compound. In vitro tests on cancer cell lines have demonstrated its ability to induce apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
PC320Cell cycle arrest at G1 phase

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of halogenated benzoates, including this compound, showcasing its promising anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be developed into antimicrobial agents targeting resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-bromo-6-chloro-4-fluorobenzoate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Key Differences
This compound - C₈H₅BrClFO₂ 267.5 2-Br, 6-Cl, 4-F Ester Target compound
Methyl 4-bromo-2-chloro-6-fluorobenzoate 1321613-02-8 C₈H₅BrClFO₂ 267.48 4-Br, 2-Cl, 6-F Ester Halogen positional isomer
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate 1193162-18-3 C₈H₆BrFO₃ 249.03 4-Br, 2-F, 6-OH Ester, Hydroxyl Hydroxyl replaces Cl
Methyl 2-bromo-6-cyano-4-fluorobenzoate 1805523-59-4 C₉H₅BrFNO₂ 258.05 2-Br, 6-CN, 4-F Ester, Cyano Cyano replaces Cl
3-Bromo-6-fluoro-2-methylbenzoic acid 1427373-55-4 C₈H₆BrFO₂ 233.04 3-Br, 6-F, 2-CH₃ Carboxylic acid Acid group vs. ester

Structural and Functional Analysis

Methyl 4-bromo-2-chloro-6-fluorobenzoate (Positional Isomer)
  • Shares the same molecular formula and weight as the target compound but differs in substituent positions (4-Br, 2-Cl, 6-F).
  • Positional isomerism impacts electronic distribution and steric effects. For example, the 4-bromo substituent may alter resonance stabilization compared to the 2-bromo group in the target, affecting reactivity in electrophilic aromatic substitution or cross-coupling reactions .
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (Hydroxyl Analogue)
  • Replaces the 6-chloro group with a hydroxyl (-OH).
  • The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water or methanol. This substitution also introduces acidity (pKa ~10 for phenolic OH), making it suitable for pH-sensitive applications .
Methyl 2-bromo-6-cyano-4-fluorobenzoate (Cyano Derivative)
  • Substitutes 6-chloro with a cyano (-CN) group.
  • The strong electron-withdrawing nature of -CN significantly reduces electron density on the aromatic ring, making the compound more reactive toward nucleophilic aromatic substitution. This property is advantageous in synthesizing heterocyclic compounds .
3-Bromo-6-fluoro-2-methylbenzoic Acid (Carboxylic Acid Derivative)
  • Replaces the ester group with a carboxylic acid (-COOH) and introduces a methyl (-CH₃) group.
  • The carboxylic acid group increases water solubility and enables salt formation, which is critical in drug formulation.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-bromo-6-chloro-4-fluorobenzoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sequential halogenation and esterification steps. For example:

  • Bromination/Chlorination: Start with a fluorobenzoate precursor. Use brominating agents (e.g., Br₂) in inert solvents (e.g., dichloromethane) at low temperatures (0–5°C) to ensure regioselective substitution . Chlorination may require agents like SOCl₂ or Cl₂ under controlled conditions.
  • Esterification: Methyl ester formation can be achieved via Fischer esterification (H₂SO₄ catalyst) or using methyl halides with carboxylate salts.
    Optimization: Reaction parameters (temperature, solvent polarity, stoichiometry) are adjusted using TLC or HPLC to monitor intermediates. Industrial-scale methods employ continuous flow reactors for precision .

Q. How is the compound purified, and what analytical techniques validate its purity?

Methodological Answer:

  • Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) removes by-products. High-purity solvents are critical to avoid contamination .
  • Validation:
    • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and ester integrity.
    • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₈H₅BrClFO₂, theoretical ~268.4 g/mol).
    • X-ray Crystallography: Single-crystal analysis resolves stereochemistry; SHELXL software refines structural parameters .

Q. What are the standard protocols for characterizing halogenated benzoate esters?

Methodological Answer:

  • Spectroscopic Techniques:
    • FT-IR: Identifies ester C=O (~1700 cm⁻¹) and C-F/C-Cl/Br stretches.
    • UV-Vis: Monitors electronic transitions influenced by halogen electronegativity.
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) assesses melting points and thermal stability.
  • Chromatography: GC-MS or HPLC quantifies purity (>95% by area normalization) .

Advanced Research Questions

Q. How does the substitution pattern influence regioselectivity in further functionalization?

Methodological Answer: The 2-bromo, 6-chloro, and 4-fluoro substituents create distinct electronic environments:

  • Bromine/Chlorine: Act as ortho/para-directing groups in electrophilic substitution but may deactivate the ring.
  • Fluorine: Strongly electron-withdrawing, meta-directing.
    Experimental Design:
  • Use DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution and predict reaction sites .
  • Test nucleophilic substitution (e.g., with amines) under varying temperatures/pH to map reactivity .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT): Models transition states for reactions like Suzuki coupling (C-Br activation) or ester hydrolysis. The Colle-Salvetti correlation-energy formula aids in electron density analysis .
  • Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics (e.g., DMSO vs. THF).
    Validation: Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies mitigate instability during storage or under reactive conditions?

Methodological Answer:

  • Storage: Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
  • Stability Assays:
    • Accelerated degradation studies (40°C/75% RH) monitor decomposition via LC-MS.
    • Additives (e.g., BHT antioxidants) are tested to inhibit radical-mediated pathways .

Q. How does this compound compare to analogs in biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Replace halogens (e.g., Br → I, Cl → CF₃) and test against enzyme targets (e.g., kinases) via in vitro inhibition assays.
    • Use molecular docking (AutoDock Vina) to compare binding affinities .
  • Case Study: Analogues with 4-fluoro groups show enhanced membrane permeability in cell-based assays .

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